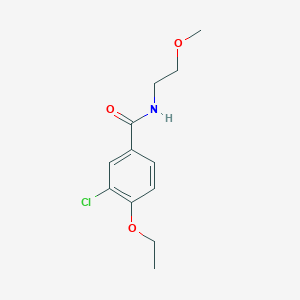![molecular formula C19H28N2O3 B5266080 1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5266080.png)
1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of a natural compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-115 has been shown to enhance the activity of GABA, leading to its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid enhances the activity of GABA by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the concentration of GABA in the brain, which enhances its inhibitory effects on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the concentration of GABA in the brain, leading to enhanced inhibitory effects on neuronal activity. This has been shown to reduce the occurrence of seizures and improve cognitive function in animal models of epilepsy. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when properly purified. This compound has been extensively studied and has a well-established mechanism of action, making it a useful tool for studying the role of GABA in various neurological disorders. However, this compound has some limitations for use in lab experiments. It is relatively expensive and requires careful handling due to its toxicity.
Direcciones Futuras
There are several future directions for the use of 1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid in scientific research. One potential application is in the treatment of addiction. This compound has been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in the treatment of addiction. Another potential application is in the treatment of anxiety disorders. This compound has been shown to enhance the activity of GABA, which is a key neurotransmitter involved in the regulation of anxiety. Finally, there is potential for the use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of protected intermediates and requires careful purification steps to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. This compound has been demonstrated to enhance the activity of GABA, which is a key neurotransmitter involved in the regulation of neuronal activity. This enhancement of GABA activity has been shown to reduce the occurrence of seizures and improve cognitive function in animal models of epilepsy.
Propiedades
IUPAC Name |
1-[(4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c20-16-8-6-15(7-9-16)14-21-12-10-19(11-13-21,18(22)23)24-17-4-2-1-3-5-17/h1-5,15-16H,6-14,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJPQROUVRYEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2CCC(CC2)(C(=O)O)OC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5266002.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5266019.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5266023.png)
![7-(2-methoxyethyl)-2-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5266025.png)
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5266039.png)
![1-(6-chloro-2-fluoro-3-methylbenzyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5266051.png)
![1-[2-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B5266054.png)

![N-2-naphthyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5266063.png)

![ethyl {[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5266072.png)

![N~4~-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5266095.png)
![1-[4-(5-{[(2-pyridinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B5266101.png)
